5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

DHODH inhibition Antimalarial Triazolopyrimidine SAR

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1691859-88-7) is a heterocyclic small molecule (C7H6N4O2, MW 178.15 g/mol) featuring a fused triazole-pyrimidine core with a carboxylic acid moiety at the 2-position and a methyl substituent at the 5-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, antiviral, and adenosine receptor-modulating activities.

Molecular Formula C7H6N4O2
Molecular Weight 178.151
CAS No. 1691859-88-7
Cat. No. B2973227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS1691859-88-7
Molecular FormulaC7H6N4O2
Molecular Weight178.151
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C=C1)C(=O)O
InChIInChI=1S/C7H6N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h2-3H,1H3,(H,12,13)
InChIKeyNJJUFWDHTHTEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid: A Positionally Defined Heterocyclic Building Block for Drug Discovery


5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1691859-88-7) is a heterocyclic small molecule (C7H6N4O2, MW 178.15 g/mol) featuring a fused triazole-pyrimidine core with a carboxylic acid moiety at the 2-position and a methyl substituent at the 5-position . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, antiviral, and adenosine receptor-modulating activities [1]. The presence of the carboxylic acid group enables further derivatization into amides, esters, and other conjugates, while the 5-methyl group modulates both electronic properties and steric profile relative to unsubstituted or alternatively substituted analogs.

Why 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Cannot Be Simply Replaced by Other Triazolopyrimidine Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidine chemical space, subtle positional and substituent variations can drastically alter biological activity, target selectivity, and pharmacokinetic profile [1]. The 2-carboxylic acid substitution pattern distinguishes this compound from more commonly studied 7-amino or 7-hydroxy derivatives that dominate the DHODH inhibitor and antiviral literature [2]. The 5-methyl group contributes to lipophilicity and steric occupancy that cannot be replicated by 5-H (unsubstituted) or 5-phenyl analogs without compromising synthetic tractability or downstream SAR exploration. Furthermore, regioisomeric carboxylic acid placement (e.g., 7-carboxylic acid analogs such as CAS 860175-75-3) produces distinct hydrogen-bonding geometries and metabolic stability profiles [3]. Generic substitution with uncharacterized triazolopyrimidines risks loss of scaffold-specific potency, unpredictable off-target effects, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid vs. Closest Analogs


Scaffold-Driven DHODH Inhibitory Potency: 5-Methyl Substitution Maintains Nanomolar Activity in Triazolopyrimidine Series

While direct DHODH inhibition data for 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid are not publicly available, the 5-methyl-7-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivative DSM1 (BDBM24400) exhibits an IC50 of 47 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), whereas the analogous 5-methyl-N-phenyl derivative DSM12 (BDBM24412) shows IC50 > 100,000 nM against the same target [1] [2]. This >2,000-fold potency differential demonstrates that the 5-methyl-triazolopyrimidine core is highly permissive for potent target engagement, provided the 7-substituent is optimized. The 2-carboxylic acid variant provides a distinct vector for further SAR exploration orthogonal to the 7-amino series .

DHODH inhibition Antimalarial Triazolopyrimidine SAR

DNA Gyrase Inhibition: Triazolopyrimidine Scaffold Demonstrates Sub-Micromolar Potency Surpassing Ciprofloxacin

In a 2020 study of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, compound 9a (a 2-substituted-5,7-dimethyltriazolopyrimidine) inhibited DNA Gyrase with an IC50 of 0.68 μM, outperforming the fluoroquinolone standard ciprofloxacin (IC50 = 0.85 μM) [1]. This establishes that triazolopyrimidine-2-substituted analogs can achieve superior target engagement relative to a clinically validated antibacterial agent. The 5-methyl-2-carboxylic acid compound provides a synthetically accessible entry point for developing DNA Gyrase inhibitors with optimized pharmacokinetic properties via carboxylic acid prodrug strategies.

DNA Gyrase Antibacterial Triazolopyrimidine

Carbonic Anhydrase Isoform Selectivity: 5-Methyl Triazolopyrimidines Preferentially Inhibit Tumor-Associated hCA IX and XII

A 2025 study of 5-methyl/phenyl-7-(7′-oxycoumarin)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated that all 5-methyl-substituted compounds (3a–r) selectively inhibited the tumor-associated carbonic anhydrase isoforms hCA IX and XII, with KI values ranging from 0.75 to 10.5 μM, while showing minimal activity against the cytosolic off-target isoform hCA I [1]. This isoform selectivity profile is directly attributable to the 5-methyl substitution pattern on the triazolopyrimidine core. The 2-carboxylic acid variant preserves the critical 5-methyl group while providing a handle for further optimization of isoform selectivity and pharmacokinetics.

Carbonic Anhydrase Tumor-selective inhibition Triazolopyrimidine

Positional Isomer Differentiation: 2-Carboxylic Acid vs. 7-Carboxylic Acid Regioisomers Exhibit Distinct Physicochemical and Biological Profiles

The 2-carboxylic acid regioisomer (CAS 1691859-88-7) and the 7-carboxylic acid regioisomer (CAS 860175-75-3) share identical molecular formula (C7H6N4O2, MW 178.15) but differ fundamentally in hydrogen-bonding geometry and derivatization potential [1]. In related triazolopyrimidine SAR studies, the 2-position has been identified as a critical vector for modulating adenosine receptor binding and phosphodiesterase inhibition, with 2-substituents directly influencing target affinity [2]. The 2-carboxylic acid provides a conjugation handle closer to the triazole ring, enabling distinct amide/ester geometries compared to the 7-carboxylic acid isomer, which places the carboxyl group in the pyrimidine ring plane.

Regioisomer comparison Physicochemical properties Building block differentiation

Optimal Research and Procurement Application Scenarios for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid


Antimalarial Drug Discovery: DHODH Inhibitor Lead Optimization via 2-Position Derivatization

Researchers pursuing next-generation Plasmodium falciparum DHODH inhibitors can leverage the 5-methyl-triazolopyrimidine-2-carboxylic acid as a versatile core scaffold. The 5-methyl group is present in the potent clinical candidate DSM265 series, and the 2-carboxylic acid offers an alternative derivatization vector (amide, ester, hydrazide formation) orthogonal to the extensively explored 7-amino substitution pattern [1]. This enables exploration of novel IP space while maintaining the scaffold's intrinsic target engagement potential.

Antibacterial Agent Development: DNA Gyrase Inhibitor Scaffold with Built-In Prodrug Handle

The validated sub-micromolar DNA Gyrase inhibition of triazolopyrimidines (IC50 = 0.68 μM, exceeding ciprofloxacin at 0.85 μM) supports the use of this 2-carboxylic acid building block for synthesizing novel antibacterial candidates [2]. The carboxylic acid functionality can serve directly as a zinc-binding group for target engagement or be converted to ester prodrugs to enhance Gram-negative permeability, addressing a key limitation of many experimental antibacterials.

Tumor-Selective Carbonic Anhydrase Inhibitor Synthesis

Based on the demonstrated preference of 5-methyl-triazolopyrimidines for tumor-associated hCA IX and XII over the off-target cytosolic hCA I (KI values 0.75–10.5 μM for hCA IX/XII) [3], this building block is well-suited for synthesizing focused libraries of anticancer agents. The 2-carboxylic acid can be coupled to fluorescent or affinity tags via amide bond formation, enabling target engagement studies and imaging applications in hypoxic tumor models.

Medicinal Chemistry Building Block for Privileged Scaffold Library Synthesis

As a member of the [1,2,4]triazolo[1,5-a]pyrimidine privileged scaffold family—which includes marketed drugs Trapidil, Pyroxsulam, and DSM265 [4]—this compound serves as an ideal starting material for diversity-oriented synthesis. The 2-carboxylic acid enables rapid parallel amide coupling with diverse amines, generating compound libraries for phenotypic screening across multiple therapeutic areas including oncology, infectious disease, and inflammation.

Quote Request

Request a Quote for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.